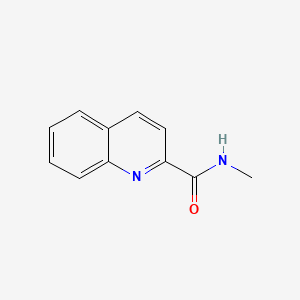

N-methylquinoline-2-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-methylquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-12-11(14)10-7-6-8-4-2-3-5-9(8)13-10/h2-7H,1H3,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUDPCCYFEZXZLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NC2=CC=CC=C2C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Context Within Quinoline Derivatives in Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound with the chemical formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. This fundamental structure is a cornerstone in medicinal chemistry and materials science due to its presence in numerous natural alkaloids and synthetic compounds with diverse biological activities. biointerfaceresearch.com The quinoline framework serves as a "privileged scaffold," meaning it is a molecular structure that is capable of binding to multiple biological targets, making its derivatives a rich source for drug discovery. orientjchem.org

Quinoline derivatives have demonstrated a wide spectrum of pharmacological properties, including:

Antimalarial rsc.org

Anticancer biointerfaceresearch.comorientjchem.org

Antibacterial biointerfaceresearch.comrsc.org

Anti-inflammatory biointerfaceresearch.comresearchgate.net

Antiviral orientjchem.org

Anticonvulsant nih.gov

The versatility of the quinoline ring allows for extensive functionalization at various positions, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the resulting molecules to enhance their interaction with specific biological targets. orientjchem.orgresearchgate.net N-methylquinoline-2-carboxamide is one such derivative, featuring a methylcarboxamide group at the 2-position of the quinoline ring system. Research into quinoline derivatives often involves creating libraries of related compounds to explore structure-activity relationships (SAR), where systematic changes to the molecule's structure are correlated with changes in its biological effects. researchgate.net

Significance of the Quinoline Carboxamide Scaffold in Contemporary Research

Strategies for Amide Bond Formation and Derivatization

The formation of the amide linkage in N-methylquinoline-2-carboxamide is a critical step that can be achieved through several reliable methods. These range from the direct coupling of carboxylic acids and amines to the use of more reactive intermediates.

Direct Amidation Processes

Direct amidation involves the reaction of a carboxylic acid or its ester with an amine. While this is a straightforward approach, it often requires specific conditions or catalysts to proceed efficiently. A notable method is the copper-catalyzed direct amidation of 2-methylquinolines with amines, which utilizes molecular oxygen as the oxidant to yield N-substituted amides. researchgate.netrsc.orgresearchgate.net This aerobic oxidative amidation is efficient for producing primary, secondary, and tertiary amides from readily available starting materials. rsc.org

Another direct approach involves the reaction of quinoline-2-carboxylic acid or its esters, such as methyl quinoline-2-carboxylate, with an amine. nih.gov These reactions can be facilitated by microwave irradiation to enhance reaction rates and yields, a technique that is discussed further in section 2.2.1. nih.gov

Utilization of Activated Carboxylic Acid Derivatives

To increase the reactivity of the carboxylic acid, it can be converted into a more electrophilic "activated" form. A common strategy is the conversion of quinoline-2-carboxylic acid into its acyl chloride, quinoline-2-carbonyl chloride, typically using reagents like thionyl chloride. researchgate.netnih.gov This highly reactive intermediate readily reacts with methylamine (B109427) to form the desired amide. However, this method can sometimes lead to undesired side products, such as the chlorination of the quinoline ring at position 4. nih.gov

Other activated derivatives include mixed anhydrides and products formed with peptide coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI). google.com These reagents react with the carboxylic acid in situ to form a highly reactive species that is then attacked by the amine.

| Activating Agent | Carboxylic Acid Derivative | Key Features |

| Thionyl Chloride (SOCl₂) | Acyl Chloride | Highly reactive, but can lead to side reactions. nih.govresearchgate.net |

| Peptide Coupling Reagents (e.g., DCC, CDI) | Activated Ester/Amide | Milder conditions, commonly used in peptide synthesis. google.com |

| TBTU (in TEA) | Activated Ester | Used for coupling with ethanone (B97240) derivatives. nih.gov |

Condensation Reactions

Condensation reactions, where two molecules join with the loss of a small molecule like water, are fundamental to the synthesis of many heterocyclic structures, including quinolines. The Friedländer synthesis, for instance, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group to construct the quinoline ring system. iipseries.orgrsc.org

While often used to build the quinoline core itself, condensation principles also apply to derivatization. For example, quinoline-based chalcones can be formed through an aldol (B89426) condensation, which are then used as precursors for more complex carboxamide derivatives. nih.gov More directly, the Pfitzinger reaction, a condensation of isatin (B1672199) with a carbonyl compound, can be used to produce quinoline-4-carboxylic acids, which are precursors to various carboxamides. iipseries.orgmdpi.com Microwave-assisted condensation of 2-methylquinoline-4-carboxylic acid with aldehydes is another effective strategy. conicet.gov.ar A multi-component reaction involving a Knoevenagel condensation has also been reported for the synthesis of N-methylquinoline-3-carboxamide derivatives. rsc.org

Advanced Synthetic Techniques

Modern synthetic chemistry offers sophisticated tools that provide greater efficiency, control, and versatility. Microwave-assisted synthesis and palladium-catalyzed cross-coupling reactions are at the forefront of these advanced techniques for preparing N-methylquinoline-2-carboxamide derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times. nih.gov This method has been successfully applied to the direct amidation of quinoline-2-carboxylic acid and its esters with amines. nih.govresearchgate.net For instance, the synthesis of N-(4-bromophenyl)quinoline-2-carboxamide was achieved by irradiating a mixture of methyl quinoline-2-carboxylate and 4-bromaniline in a microwave reactor. nih.gov

The benefits of microwave assistance extend to the synthesis of the quinoline core itself and its subsequent derivatization. The Pfitzinger reaction to form 2-styrylquinoline-4-carboxylic acids and the condensation of 2-propylquinoline-4-carbohydrazide (B4263686) with various aldehydes are significantly enhanced by microwave irradiation. conicet.gov.ararabjchem.org This technology allows for rapid heating to high temperatures, which can shift reaction equilibria and overcome activation barriers. researchgate.netlew.ro

| Reaction Type | Starting Materials | Product | Advantage of Microwave |

| Direct Amidation | Quinoline-2-carboxylic acid/ester + Amine | N-substituted quinoline-2-carboxamide (B1208818) | Higher yields, shorter reaction times. nih.govresearchgate.net |

| Condensation | 2-Methylquinoline-4-carboxylic acid + Arylaldehyde | 2-Styrylquinoline-4-carboxylic acid | Rapid, efficient synthesis. conicet.gov.ar |

| Hydrazone formation | 2-Propylquinoline-4-carbohydrazide + Aldehyde | N'-benzylidene-2-propylquinoline-4-carbohydrazide | High yields in minutes. arabjchem.org |

Palladium-Catalyzed Coupling Reactions (Suzuki, Sonogashira, Stille)

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly functionalized quinoline carboxamide derivatives. These reactions typically involve coupling an organometallic reagent with an organic halide or triflate.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs an organoboron compound (like a boronic acid) with an organic halide, is widely used to introduce aryl or heteroaryl substituents onto the quinoline ring. nih.govnih.govmdpi.com For example, 3-iodoquinoline-8-carboxamide can be efficiently coupled with various arylboronic acids to create a library of 3-substituted derivatives. acs.org Similarly, bromoquinolines are common substrates for Suzuki reactions to produce aryl quinolines. researchgate.net This reaction is valued for its mild conditions and the stability and low toxicity of the boronic acid reagents.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. rsc.orgajouronline.com This reaction has been employed to synthesize alkynylated quinoline derivatives, which are versatile intermediates for further chemical transformations. organic-chemistry.orgacs.org The process is typically co-catalyzed by copper and is instrumental in creating Csp²–Csp bonds, as demonstrated in the synthesis of 3-substituted quinoline-8-carboxamides. acs.orgrsc.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide. wikipedia.org It has been used to prepare heterobiaryl derivatives by reacting 2-stannylated quinolines with haloaromatics. acs.orgmdpi.com Like the Suzuki and Sonogashira reactions, the Stille coupling has been applied to the synthesis of 3-substituted quinoline-8-carboxamide (B1604842) derivatives, showcasing its utility in introducing structural diversity at specific positions on the quinoline core. acs.org

| Coupling Reaction | Organometallic Reagent | Organic Halide/Triflate | Key Bond Formed |

| Suzuki | Arylboronic acid | Haloquinoline (I, Br) | Aryl-Aryl |

| Sonogashira | Terminal Alkyne | Haloquinoline (I, Br) | Aryl-Alkynyl |

| Stille | Organostannane | Haloquinoline (I, Br) | Aryl-Aryl/Vinyl |

Precursor Synthesis and Intermediate Transformations

The construction of N-methylquinoline-2-carboxamide and its derivatives relies on the strategic synthesis of key precursors and their subsequent chemical transformations. A common and direct precursor is quinoline-2-carboxylic acid, which can be synthesized through various routes.

One established method involves the oxidation of 2-methylquinoline. For instance, the oxidation of 4-methylquinoline-2(1H)-one with potassium permanganate (B83412) yields 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. chula.ac.th This intermediate can then be converted to a 2-chloroquinoline-4-carboxylic acid, which serves as a versatile precursor for further modifications. chula.ac.th Another approach involves the Doebner reaction, where anilines react with pyruvic acid, although this can sometimes lead to the formation of 2-methylquinoline-4-carboxylic acid by-products. sci-hub.se A novel method describes the cyclization of anilines with acrolein diethyl acetal (B89532) to form the quinoline ring system without harsh oxidants. scispace.com

Once the quinoline carboxylic acid precursor is obtained, it is typically activated to facilitate amide bond formation. A standard procedure is the conversion of the carboxylic acid to its corresponding acyl chloride by reacting it with thionyl chloride (SOCl₂), often under reflux conditions. chula.ac.thnih.gov This highly reactive acyl chloride is then treated with methylamine to yield the final N-methylquinoline-2-carboxamide.

Alternative pathways involve building the substituted quinoline ring from acyclic precursors. A one-pot, three-component reaction between 2-cyano-N-methylacetamide, an arylglyoxal, and an arylamine has been developed for the synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives, demonstrating a cascade of Knoevenagel condensation, Michael addition, and cyclization reactions in a single step. rsc.org

Palladium-catalyzed reactions also offer an efficient route. Aminocarbonylation of iodoquinolines in the presence of amine nucleophiles provides a direct method for producing quinoline-carboxamides. researchgate.net For radiolabeling purposes, the N-methylation of a desmethyl precursor, such as 3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide, with [¹¹C]methyl iodide or [¹¹C]methyl triflate is a key transformation to produce PET radioligands. nih.gov

Intermediate transformations are crucial for creating diversity in the derivatives. For example, 2,8-dibromoquinoline (B1372101) can undergo selective Pd-catalyzed coupling at the 2-position. The resulting 8-bromoquinoline (B100496) intermediate can then undergo lithium-bromine exchange and subsequent reaction with an isocyanate to form the 8-carboxamide. acs.org

A summary of key precursor transformations is presented below:

| Starting Material | Reagents & Conditions | Intermediate Product | Final Product Application |

| 4-Methylquinoline-2(1H)-one | 1. KMnO₄, NaOH (aq) 2. POCl₃ | 2-Chloroquinoline-4-carboxylic acid | Synthesis of 2-(3-chlorophenyl)quinoline-4-carboxamide derivatives chula.ac.th |

| Quinoline-6-carboxylic acid | 1. SOCl₂, Toluene (reflux) 2. 2-Aminophenol, K₂CO₃ | Quinoline-6-carbonylchloride | Synthesis of Quinoline-carboxamide derivatives as P2X7R antagonists nih.gov |

| 6-Iodoquinoline | Amine, CO, Pd(OAc)₂/PPh₃ | Quinoline-6-carboxamide (B1312354) | General route to quinoline-6-carboxamide derivatives researchgate.net |

| Desmethyl quinoline-2-carboxamide | [¹¹C]CH₃I or [¹¹C]CH₃OTf, KOH | N-[¹¹C]methylated quinoline-2-carboxamide | PET radioligands for imaging benzodiazepine (B76468) receptors nih.gov |

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction parameters is critical for maximizing the yield and purity of N-methylquinoline-2-carboxamide and its derivatives while minimizing by-product formation. Key factors that are typically fine-tuned include the choice of catalyst, solvent, temperature, and stoichiometry of reactants.

In Pd-catalyzed aminocarbonylation reactions to form quinoline-6-carboxamides, a detailed optimization study revealed that reaction conditions strongly dictate the product outcome. For example, conducting the reaction at a high pressure of carbon monoxide (40 bar) in the presence of a Pd(OAc)₂/2 PPh₃ catalyst system favored the formation of 2-ketocarboxamides, whereas different conditions could be tuned to produce the desired carboxamides. researchgate.net

For the synthesis of N-quinolin-2-ylmethyl substituted diamines, it was found that using a 10% excess of the 2-chloromethylquinoline reactant led to the best yields and successfully avoided the formation of quaternary ammonium (B1175870) by-products. thieme-connect.com This highlights the importance of reactant stoichiometry in directing the reaction pathway.

Solvent and catalyst choice are paramount, as demonstrated in the one-pot synthesis of 4-amino-2-benzoylquinoline-3-carboxamide derivatives. A systematic investigation of various solvents, catalysts, and temperatures was performed to establish the optimal conditions for the Knoevenagel/Michael/cyclization cascade. rsc.org Similarly, microwave-assisted synthesis has been employed as a method to improve reaction efficiency, often leading to shorter reaction times and higher yields compared to conventional heating methods. researchgate.netlew.ro

The following table summarizes findings from various optimization studies for related quinoline carboxamide syntheses:

| Reaction Type | Optimized Parameter | Condition | Outcome |

| Pd-catalyzed Aminocarbonylation researchgate.net | CO Pressure | 40 bar | Favored formation of 2-ketocarboxamide by-products over simple amides. |

| N-Alkylation thieme-connect.com | Reactant Stoichiometry | 10% excess of 2-chloromethylquinoline | Improved yield and avoidance of quaternary ammonium by-products. |

| Three-Component Synthesis rsc.org | Catalyst, Solvent, Temp. | Thiamine (B1217682) hydrochloride (VB1) in H₂O, reflux | Efficient one-pot synthesis of 4-amino-2-benzoylquinoline-3-carboxamides. |

| Amidation via C-H Activation researchgate.net | Catalyst System | [(p-cymene)RuCl₂]₂ with additives | Effective amidation under mild conditions. |

Stereoselective Synthesis Approaches

While N-methylquinoline-2-carboxamide itself is achiral, many of its derivatives possess stereocenters, making stereoselective synthesis a critical consideration for accessing specific isomers, which is often essential for biological applications. Research into the stereoselective synthesis of quinoline-containing structures provides a framework for producing chiral N-methylquinoline-2-carboxamide derivatives.

One notable strategy is the use of intramolecular alkyne iminium ion cyclization. This method has been successfully applied to the stereoselective construction of trans-2,3-disubstituted indolines and cyclic ether-fused 1,2-dihydroquinolines. rsc.org The regioselectivity and stereoselectivity of the cyclization can be controlled, offering a powerful tool for creating complex, fused quinoline systems with defined stereochemistry. rsc.org

Natural product-inspired synthesis is another fertile ground for developing stereoselective methods. For example, a highly stereoselective synthesis of a 1,6-decahydronaphthyridine scaffold, which is structurally related to quinolines, has been developed. mdpi.com The process involves the alkylation of a β-keto-ester followed by a series of transformations that yield final products with high diastereoselectivity (e.g., 6:1 or 10:1 ratios). mdpi.com Such strategies could be adapted to precursors for chiral quinoline-2-carboxamides.

Furthermore, aza-Michael addition reactions have been employed for the stereoselective synthesis of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives. researchgate.net This approach involves the reaction between hydrazinylquinolinones and ethyl propiolate, demonstrating a convenient method to introduce chirality into the quinoline backbone. researchgate.net A convergent and stereoselective route has also been developed for chiral cyclopentyl and cyclohexylamine (B46788) derivatives of a nucleoside Q precursor, which contains a quinoline-like pyrrolo[2,3-d]pyrimidine core, underscoring the applicability of these advanced synthetic strategies to related heterocyclic systems. beilstein-journals.org

Advanced Structural Elucidation and Spectroscopic Characterization of N Methylquinoline 2 Carboxamide

Single-Crystal X-ray Diffraction Analysis for Molecular Conformation and Crystal Packing

Single-crystal X-ray diffraction is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing detailed insights into molecular conformation and intermolecular interactions.

For a related compound, methyl quinoline-2-carboxylate, X-ray diffraction analysis revealed a monoclinic crystal system with the space group P21/a. researchgate.net The unit cell parameters were determined to be a = 12.676(2) Å, b = 20.333(3) Å, c = 12.947(2) Å, and β = 113.12(1)°. researchgate.net While this data is for a closely related ester, it provides a foundational understanding of the quinoline-2-carboxylate framework.

In studies of quinoline-2-carboxamides and their N-oxides, single-crystal X-ray analysis has been instrumental in understanding hydrogen bonding patterns and supramolecular arrangements. In quinoline-2-carboxamides, a weak, nonlinear intramolecular N—H···N hydrogen bond is present. However, in the solid state, intermolecular hydrogen bonds and packing forces are the dominant factors influencing the 3D structure. This is in contrast to their N-oxides, where intramolecular hydrogen bonds are the most significant structural feature. nih.gov

A study on a novel quinoline (B57606) dicarbamic acid derivative (C18H21N3O7) also utilized single-crystal X-ray diffraction, revealing a monoclinic system with the P21/c space group. chemmethod.com The structural cohesion in this case was attributed to C-H…O hydrogen bonds and van der Waals interactions. chemmethod.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy

¹H NMR spectroscopy provides information on the number, environment, and coupling of hydrogen atoms in a molecule. For a similar compound, N-methylisoquinoline-1-carboxamide, the ¹H NMR spectrum in CDCl₃ showed a doublet for the methyl protons at 2.99 ppm (J = 5.0 Hz). rsc.org Other characteristic signals included a doublet at 9.50 ppm (J = 8.5 Hz) and a broad singlet for the amide proton at 8.09 ppm. rsc.org

In a study of N-methylquinoline-2-carboxamide, the chemical shifts of the NH group's proton were found to be in the range of 8.1 to 8.4 ppm. Deshielding of the H3 proton compared to quinoline (around 7.2 ppm) suggests planarity between the carbonyl group and the aromatic ring. For N,N-dimethylquinoline-2-carboxamide, the two methyl groups appeared as singlets at 3.20 ppm and 2.80 ppm in CDCl₃. rsc.org

Table 1: Representative ¹H NMR Data for N-Methylquinoline-2-carboxamide and Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| N-Methylquinoline-2-carboxamide | CDCl₃ | 8.23-8.19 (m, 3H), 7.99 (d, J = 8.5 Hz, 1H), 7.77 (d, J = 8.0 Hz, 1H), 7.68-7.64 (m, 1H), 7.53-7.50 (m, 1H), 3.01 (d, J = 5.0 Hz, 3H) |

| N-Methylisoquinoline-1-carboxamide | CDCl₃ | 9.50 (d, J = 8.5 Hz, 1H), 8.35 (d, J = 5.5 Hz, 1H), 8.09 (brs, 1H), 7.74 (d, J = 7.5 Hz, 1H), 7.69 (d, J = 5.5 Hz, 1H), 7.64-7.57 (m, 2H), 2.99 (d, J = 5.0 Hz, 3H) |

Note: The data is compiled from various sources and may have been recorded on spectrometers with different field strengths. rsc.org

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For N-methylisoquinoline-1-carboxamide, the carbonyl carbon resonates at 166.8 ppm and the methyl carbon at 26.2 ppm in CDCl₃. rsc.org In the case of N,N-dimethylquinoline-2-carboxamide, the carbonyl carbon appears at 168.2 ppm, and the two methyl carbons are observed at 38.4 and 34.9 ppm. rsc.org The differences in the ¹³C chemical shifts between quinoline-2-carboxamides and their N-oxides are attributed to changes in charge distribution within the aromatic ring upon N-O bond formation.

Table 2: Representative ¹³C NMR Data for N-Methylquinoline-2-carboxamide and Related Compounds

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| N-Methylisoquinoline-1-carboxamide | CDCl₃ | 166.8, 148.5, 140.2, 137.4, 130.4, 128.6, 127.9, 126.9, 126.7, 124.2, 26.2 |

Note: The data is compiled from various sources and may have been recorded on spectrometers with different field strengths. rsc.org

Advanced NMR Techniques for Conformational and Configurational Analysis

Advanced NMR techniques, such as Gradient Heteronuclear Single Quantum Coherence (GHSQC) and Gradient Heteronuclear Multiple Bond Correlation (GHMBC), are employed for unambiguous assignment of proton and carbon signals and to study through-bond and through-space correlations. These methods are particularly useful for complex molecules where spectral overlap is common. ipb.pt For instance, GHSQC can be used to determine one-bond J(N-H) coupling constants, which can provide insights into hydrogen bonding.

Infrared (IR) Spectroscopy for Functional Group Identification and Hydrogen Bonding Analysis

Infrared (IR) spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a related compound, N-methylisoquinoline-1-carboxamide, shows characteristic absorption bands at 3058 cm⁻¹ (N-H stretching), 1663 cm⁻¹ (C=O stretching), and 1525 cm⁻¹ (N-H bending). rsc.org The position and shape of the N-H and C=O stretching bands can provide evidence for hydrogen bonding. In quinoline-2-carboxamides, the presence of a weak intramolecular N-H···N hydrogen bond has been suggested based on IR spectra.

Table 3: Characteristic IR Absorption Frequencies for N-Methylquinoline-2-carboxamide and Related Compounds

| Compound | Medium | ν (cm⁻¹) | Assignment |

|---|---|---|---|

| N-Methylisoquinoline-1-carboxamide | neat | 3058 | N-H stretch |

| 1663 | C=O stretch | ||

| 1525 | N-H bend |

Note: The data is compiled from various sources. rsc.org

Mass Spectrometry (MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Verification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through fragmentation patterns.

For N-methylisoquinoline-1-carboxamide, the low-resolution mass spectrum (LRMS) showed a molecular ion (M⁺) peak at m/z 186. rsc.org High-resolution mass spectrometry (HRMS) provided a more accurate mass of 187.0871 for the protonated molecule [M+H]⁺, which is consistent with the calculated mass of 187.0866 for C₁₁H₁₁N₂O. rsc.org The fragmentation pattern often involves the loss of the carboxamide group.

Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. researchgate.net This technique is particularly useful for analyzing complex mixtures and assessing the purity of a compound. nih.gov A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile (B52724) and water is often suitable for the analysis of quinoline carboxamides. sielc.com For MS compatibility, volatile buffers like formic acid are used instead of phosphoric acid. sielc.com

Table 4: Mass Spectrometry Data for N-Methylquinoline-2-carboxamide and Related Compounds

| Compound | Ionization Method | [M+H]⁺ or M⁺ (m/z) |

|---|---|---|

| N-Methylisoquinoline-1-carboxamide | HRMS (ESI) | 187.0871 (found), 187.0866 (calcd) |

Note: The data is compiled from various sources. rsc.org

Computational and Theoretical Investigations of N Methylquinoline 2 Carboxamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in studying quinoline-carboxamide derivatives. Research on the closely related compound, N-methyl-quinoline-2-carboxamide 1-oxide, provides significant insights, where DFT calculations were performed both in vacuo (in a vacuum) and in the solid state. researchgate.netnih.govnih.gov

DFT calculations have been successfully used to determine the optimized molecular geometry of N-methyl-quinoline-2-carboxamide 1-oxide, with results showing good agreement with experimental data obtained from X-ray diffraction. nih.govresearchgate.net These computational methods can accurately reproduce the metric parameters of the molecule, including the crucial bond lengths and angles within the intramolecular hydrogen bond. nih.govnih.gov

The planarity of the quinolyl and phenyl rings is a key structural feature. researchgate.net In some quinoline-2-carboxamides, the amide group is rotated out of the plane of the quinoline (B57606) ring. researchgate.net The electronic structure is characterized by a resonance-assisted N–H⋯O intramolecular hydrogen bond, which is a dominant structural feature, particularly in N-oxide derivatives. nih.govresearchgate.net Hirshfeld charge analysis, a method for dividing electron density among atoms, has been used to understand charge distribution and the formation of dipoles within similar molecular structures. berkeley.edu

Table 1: Selected Optimized Geometrical Parameters for N-methyl-quinoline-2-carboxamide 1-oxide Note: This table presents a representative selection of data from computational studies. Actual values can vary based on the specific DFT functional and basis set used.

| Parameter | Bond/Angle | Calculated Value (Å/°) | Experimental Value (Å/°) |

| Bond Length | N-H | ~1.0 | ~1.0 |

| Bond Length | H···O | ~1.8 | ~1.8 |

| Bond Length | N···O | ~2.6 | ~2.6 |

| Angle | N-H···O | ~112° | ~112° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and kinetic stability. tandfonline.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. tandfonline.comrsc.org

The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.netmdpi.com For many organic molecules, this energy gap is a key indicator of intermolecular charge transfer potential, which can influence biological and nonlinear optical properties. tandfonline.com In related quinoline derivatives, calculated HOMO-LUMO gaps have been used to predict their chemical behavior, with smaller gaps indicating higher reactivity. mdpi.com

Table 2: Frontier Molecular Orbital Energy Parameters Note: The values are illustrative and depend on the specific molecule and computational method.

| Parameter | Description | Typical Value Range (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -3.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 3.5 to 5.0 |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental assignments. rsc.org For N-methyl-quinoline-2-carboxamide 1-oxide, computed spectroscopic parameters have been shown to be in good agreement with experimental results. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach within DFT to calculate NMR chemical shifts. researchgate.netrsc.org Theoretical predictions for the chemical shifts of the proton involved in the hydrogen bond, as well as the adjacent carbon atoms, have successfully matched experimental data for the N-oxide derivative. nih.gov Machine learning approaches trained on DFT-calculated shifts are also emerging as powerful prediction tools. researchgate.net

IR Frequencies: Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum. researchgate.net For quinoline-2-carboxamides, DFT has helped to assign observed IR bands to specific vibrational modes, such as N-H and C=O stretching, providing a quantitative understanding of the molecule's vibrational properties. researchgate.net The presence of hydrogen bonding significantly influences these frequencies, and computational studies help to interpret these shifts.

Topological Analysis of Electron Density (e.g., Atoms-in-Molecules Theory) for Hydrogen Bonding Confirmation

The topological analysis of electron density, based on the principles of the Quantum Theory of Atoms in Molecules (QTAIM), serves as a powerful tool for identifying and characterizing interatomic interactions, including hydrogen bonds. nih.gov This method relies on locating bond critical points (BCPs) in the electron density field between two interacting atoms. The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), provide quantitative evidence for the existence and nature of the bond. sapub.org

For a hydrogen bond to be confirmed, a BCP must exist between the hydrogen atom and the acceptor atom. sapub.org The values of electron density and its Laplacian at the BCP are indicative of the bond's strength. Generally, ρ values for hydrogen bonds range from 0.002 to 0.035 atomic units (a.u.), and the Laplacian is positive, with values between 0.024 and 0.139 a.u. sapub.org

In the context of quinoline-2-carboxamides, computational studies, including QTAIM, have been employed to elucidate the nature of intramolecular bonding. nih.gov While extensive analysis has been performed on the related compound N-methyl-quinoline-2-carboxamide 1-oxide, which features a strong intramolecular N–H⋯O hydrogen bond, the situation in N-methylquinoline-2-carboxamide (the non-N-oxide form) is different. nih.govresearchgate.net

Studies comparing quinoline-2-carboxamides with their N-oxides reveal that the non-oxidized compounds feature a weak and non-linear intramolecular N–H⋯N hydrogen bond between the amide proton and the quinoline nitrogen. researchgate.net This interaction is significantly weaker than the N–H⋯O bond in the N-oxide version and is not the primary factor determining the molecular structure in the solid state. researchgate.net Instead, intermolecular forces play a more dominant role. researchgate.net The application of AIM theory confirms the presence of these hydrogen bonds by analyzing the electron density topology, providing a definitive assessment of their existence and relative strengths. nih.gov

Analysis of Intramolecular and Intermolecular Interactions

The structure, stability, and crystal packing of N-methylquinoline-2-carboxamide are governed by a balance of various intramolecular and intermolecular forces.

Resonance-Assisted Hydrogen Bonding (RAHB) is a phenomenon where a hydrogen bond is strengthened by π-electron delocalization within a molecule. iastate.edu This effect is particularly prominent in systems where the hydrogen bond is part of a conjugated system, leading to enhanced stability of the hydrogen-bonded tautomer. iastate.edu

The concept of RAHB has been extensively studied in N-oxide compounds, such as N-methyl-quinoline-2-carboxamide 1-oxide. nih.govnih.gov In this N-oxide derivative, the intramolecular N–H⋯O hydrogen bond is significantly stabilized by resonance, making it a primary structural feature. nih.govresearchgate.net The N-oxide functionality enhances this effect considerably. researchgate.net

However, for N-methylquinoline-2-carboxamide itself, the intramolecular interaction is a weaker N–H⋯N hydrogen bond. researchgate.net While some degree of electronic stabilization exists, the pronounced resonance assistance seen in the N-oxide is absent. Research indicates that these N–H⋯N contacts are very weak and not decisive in forming structural motifs in the crystal, where intermolecular hydrogen bonds become more important. researchgate.net

To understand the three-dimensional architecture of crystalline solids, Hirshfeld surface analysis and energy framework calculations are invaluable computational tools. Hirshfeld surface analysis maps intermolecular contacts in a crystal, allowing for the visualization and quantification of different interaction types. nih.govnih.gov The surface is generated based on the electron distribution of a molecule, and contacts are color-coded by distance, with red spots indicating close contacts like hydrogen bonds. nih.gov This analysis can be decomposed into a 2D fingerprint plot, which summarizes the percentage contribution of various interactions, such as H···H, C···H, and O···H contacts. nih.govnih.gov

Energy framework calculations complement this by computing the interaction energies (electrostatic, polarization, dispersion, and repulsion) between molecular pairs in the crystal lattice. nih.govfrontiersin.org This provides a quantitative insight into the forces stabilizing the crystal packing, with dispersion and electrostatic forces often being the dominant contributors. nih.gov

For quinoline-2-carboxamides, studies have shown that in the absence of the N-oxide function, intermolecular hydrogen bonds and crystal packing forces are the predominant factors that determine the 3D structure in the solid state. researchgate.net While a specific Hirshfeld analysis for N-methylquinoline-2-carboxamide is not detailed in the available literature, analyses of related quinoline carboxamide derivatives reveal the importance of C—H⋯O hydrogen bonds and π–π stacking interactions in consolidating the crystal architecture. nih.govnih.gov The interplay of these weak non-covalent interactions governs the supramolecular assembly. researchgate.netiucr.org

| Van der Waals Forces | General dispersion forces that contribute significantly to the total lattice energy. nih.gov | Play a major role in the crystal packing of organic molecules. nih.gov |

Quantum Chemical Descriptors for Reactivity and Stability

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable descriptors for predicting the reactivity and stability of molecules. rsc.orgmdpi.com These descriptors are derived from the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key global descriptors include:

Chemical Hardness (η): Defined as half the difference between ionization potential (I) and electron affinity (A), it measures resistance to a change in electron distribution. tandfonline.comchemrevlett.com A molecule with a high hardness value is considered "hard" and is less reactive. ijres.org

Chemical Softness (S): As the reciprocal of hardness (S = 1/η), softness indicates how easily a molecule will undergo electronic changes during a reaction. tandfonline.comchemrevlett.com "Soft" molecules are more reactive. ijres.org

Electronegativity (χ): Represents the ability of a molecule to attract electrons. tandfonline.com

Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system. tandfonline.com

Electrophilicity Index (ω): Measures the energy stabilization when a molecule accepts electrons. A high value indicates a good electrophile. chemrevlett.com

Table 2: Key Global Reactivity Descriptors

| Descriptor | Formula (using HOMO/LUMO energies) | Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | High value implies high stability, low reactivity. rsc.org |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | High value implies high stability, low reactivity ("hard"). ijres.org |

| Chemical Softness (S) | 1 / (2η) | High value implies low stability, high reactivity ("soft"). chemrevlett.com |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measure of electron-attracting power. tandfonline.com |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency; related to electronegativity (μ = -χ). tandfonline.com |

| Electrophilicity Index (ω) | μ² / (2η) | High value indicates a good electrophile. chemrevlett.com |

These descriptors can be calculated for N-methylquinoline-2-carboxamide to provide a quantitative assessment of its chemical behavior.

While global descriptors describe the molecule as a whole, local reactivity descriptors predict which specific atoms or regions within the molecule are most likely to participate in a reaction. mdpi.comias.ac.in These are crucial for understanding regioselectivity.

Key local descriptors include:

Fukui Functions (f(r)): This function indicates the change in electron density at a specific point when an electron is added to or removed from the molecule. It helps identify the most electrophilic and nucleophilic sites. arxiv.orgscielo.org.mx

Local Softness (s(r)): Obtained by multiplying the Fukui function by the global softness, it provides a more quantitative measure of site-specific reactivity. ias.ac.in

Nucleophilicity Index (N): While there are various approaches, this index helps quantify the nucleophilic character of a molecule or a specific site within it. chemrevlett.commdpi.com The sites most susceptible to nucleophilic attack are those with the highest values for the condensed Fukui function for electrophilic attack (f-). mdpi.com Conversely, sites with high values for the Fukui function for nucleophilic attack (f+) are prone to electrophilic attack. mdpi.com

For N-methylquinoline-2-carboxamide, analysis of these local descriptors would pinpoint the specific atoms most likely to act as nucleophiles (e.g., the carbonyl oxygen or quinoline nitrogen) or electrophiles, guiding the prediction of its reaction mechanisms. mdpi.comresearchgate.net

Theoretical Studies of Photophysical Properties (e.g., Non-Linear Optical Characteristics, Polarizability, Hyperpolarizability)

Computational and theoretical investigations provide profound insights into the electronic structure and photophysical behavior of N-methylquinoline-2-carboxamide and its derivatives. These studies, primarily employing Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are crucial for understanding and predicting their potential in applications such as non-linear optics (NLO).

Theoretical studies on quinoline derivatives have established a strong correlation between their molecular structure and photophysical properties. nih.govarabjchem.orgresearchgate.net The electronic characteristics, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, are pivotal in determining the NLO response of these compounds. researchgate.nettandfonline.com A smaller HOMO-LUMO energy gap generally leads to higher polarizability and, consequently, a more significant NLO response. nih.gov

In a detailed theoretical investigation of N-methyl-quinoline-2-carboxamide 1-oxide , a closely related compound, DFT calculations were performed to analyze its structural and spectroscopic parameters. nih.gov While this study focused on the intramolecular hydrogen bonding, the computational approach underscores the methodologies applicable to understanding the photophysical properties of the parent compound, N-methylquinoline-2-carboxamide. The calculations were conducted in both the gaseous and solid states, utilizing Car-Parrinello molecular dynamics to shed light on the molecule's dynamics. nih.gov

Further computational studies on various quinoline-2-carboxamide (B1208818) derivatives have explored their electronic properties. For instance, in a series of novel quinoline-2-carboxamide based chalcone (B49325) derivatives, DFT calculations revealed HOMO energy levels ranging from -5.65 to -6.17 eV and LUMO levels from -2.01 to -3.21 eV. researchgate.net These values are critical for predicting the intramolecular charge transfer characteristics, which are fundamental to NLO activity.

The polarizability and hyperpolarizability are key metrics for quantifying the NLO properties of a molecule. Theoretical calculations on related quinoline structures have demonstrated their potential for significant NLO responses. For example, studies on quinoline-carbazole derivatives have shown that structural modifications can lead to large first hyperpolarizability (β) values, indicating a strong NLO response. researchgate.netrsc.org These findings suggest that N-methylquinoline-2-carboxamide could also possess interesting NLO characteristics.

The following table summarizes representative computational data for related quinoline derivatives, illustrating the typical ranges of calculated photophysical properties.

| Compound/Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Dipole Moment (Debye) |

| Quinoline-2-carboxamide Chalcone 5a | -5.89 | -2.34 | 3.55 | - |

| Quinoline-2-carboxamide Chalcone 5g | -6.17 | -3.21 | 2.96 | - |

| Phenyl Quinoline-2-carboxylate (I) | -6.45 | -1.80 | 4.65 | - |

| 2-Methoxyphenyl Quinoline-2-carboxylate (II) | -6.19 | -1.61 | 4.58 | - |

This data is derived from studies on related quinoline derivatives and is intended to be illustrative. researchgate.netmdpi.com

In silico molecular docking studies have also been employed to understand the interaction of quinoline-2-carboxamide derivatives with biological targets, which, while not directly a photophysical property, relies on the same fundamental understanding of molecular structure and electronics derived from DFT. researchgate.nettandfonline.com

Mechanistic Studies of N Methylquinoline 2 Carboxamide Biological Interactions in Vitro

In Vitro Biological Activity Evaluation against Cellular Systems

Extensive literature review reveals a significant focus on the in vitro biological activities of quinoline-2-carboxamide (B1208818) derivatives, rather than the specific parent compound, N-methylquinoline-2-carboxamide. Research has broadly investigated the potential of the quinoline (B57606) scaffold in various therapeutic areas. ontosight.aiontosight.ai Derivatives of quinoline-2-carboxamide have been explored for their anticancer, antimicrobial, and anti-inflammatory properties. ontosight.aiontosight.aismolecule.com

Enzyme Inhibition Assays

Antimicrobial Activity against Specific Strains

The antimicrobial potential of the quinoline core is well-documented, with many derivatives being screened against various bacterial and fungal strains. ontosight.airesearchgate.net Studies on substituted quinoline-2-carboxamides have shown activity against mycobacterial species, including M. tuberculosis. nih.gov However, specific data on the antimicrobial spectrum of N-methylquinoline-2-carboxamide against particular strains is not detailed in the available search results.

Antitumor/Cytotoxic Activity against Cancer Cell Lines

The antitumor properties of quinoline derivatives are a significant area of research. ontosight.ai A variety of N-substituted quinoline-2-carboxamides and related structures have demonstrated cytotoxic effects against a range of human cancer cell lines, including HepG2, HCT116, HT-29, and A549. researchgate.netnih.gov The mechanism of action is often linked to the inhibition of enzymes crucial for cancer cell proliferation. researchgate.net Specific IC50 values and detailed cytotoxic profiles for the parent N-methylquinoline-2-carboxamide are not provided in the search results.

Anti-inflammatory Effects

Quinoline derivatives have been explored for their anti-inflammatory potential. ontosight.airesearchgate.net Some studies on quinoline-2-carboxamides have assessed their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. researchgate.net The direct anti-inflammatory effects of N-methylquinoline-2-carboxamide remain to be specifically elucidated in the provided literature.

Antileishmanial Activity

The quinoline scaffold is a known pharmacophore in the development of antileishmanial agents. researchgate.netsemanticscholar.orgrsc.org Research has been conducted on various 2-substituted quinolines and quinoline-2-carboxamide derivatives for their activity against Leishmania species. researchgate.netresearchgate.net However, specific in vitro antileishmanial data for N-methylquinoline-2-carboxamide is not available in the search results.

Anti-Aβ-Aggregation Properties

The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. frontiersin.orgrsc.org Quinoline derivatives have been investigated as potential inhibitors of Aβ aggregation. Hybrid molecules containing a quinoline moiety have shown promise in preventing the formation of Aβ fibrils in vitro. There is no specific information in the search results detailing the anti-Aβ-aggregation properties of N-methylquinoline-2-carboxamide itself.

Elucidation of Molecular Mechanisms of Action (In Vitro)

The in vitro investigation of N-methylquinoline-2-carboxamide and its analogs has been crucial in deciphering their biological activities. These studies focus on understanding how these compounds interact with biological targets at a molecular level, providing a foundation for their potential therapeutic applications. The primary mechanisms explored involve direct binding to protein targets, modulation of critical cellular signaling pathways, and interference with fundamental processes like DNA replication.

Investigation of Ligand-Target Binding Affinities and Interactions

The efficacy of a compound is often rooted in its binding affinity for a specific biological target. Binding affinity, commonly represented by the equilibrium dissociation constant (KD), indicates the strength of the interaction between a ligand (the compound) and its receptor. bmglabtech.com A lower KD value signifies a stronger, more stable interaction. bmglabtech.com

Studies on quinoline carboxamide derivatives have identified several protein targets. For instance, a series of N-(quinolin-8-yl) pyrazine-2-carboxamides were evaluated for their binding to sigma-2 receptors (σ2R). The methoxy (B1213986) analogs exhibited good binding affinities, with Ki values ranging from 13 to 40 nM. nih.gov Specifically, compound 17 (JR2–298) , a 6-fluoro derivative, was one of the most potent, with a Ki of 10 nM. nih.gov Similarly, 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives were assessed as antagonists for the metabotropic glutamate (B1630785) receptor type 1 (mGluR1). jst.go.jp Compound 13c demonstrated the highest potency with an IC50 value of 2.16 µM in a functional cell-based assay. jst.go.jp

In the context of anticancer research, certain β-carboline tethered quinoline-4-carboxamides showed significant cytotoxicity, with 2-(4-chlorophenyl)-N-((1-(3-(trifluoromethyl)phenyl)-9H-pyrido[3,4-b]indol-3-yl)methyl) quinoline-4-carboxamide (compound 12e) being the most potent against the MCF-7 breast cancer cell line, with an IC50 value of 5.71 μM. researchgate.net Further studies on (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives identified compounds with potent pan-HDAC inhibitory activity. researchgate.net The most cytotoxic compounds, 7h and 7i , from the N-(2-aminophenyl)-2-methylquinoline-4-carboxamide series, displayed IC50 values as low as 2.4 μM against the HCT116 cell line. researchgate.net

Table 1: Binding Affinities and Inhibitory Concentrations of Selected Quinoline Carboxamide Derivatives

| Compound/Derivative Class | Target | Measurement | Value | Source |

|---|---|---|---|---|

| N-(quinolin-8-yl) pyrazine-2-carboxamides (methoxy analogs) | Sigma-2 Receptor (σ2R) | Ki | 13 - 40 nM | nih.gov |

| Compound 17 (JR2–298) | Sigma-2 Receptor (σ2R) | Ki | 10 nM | nih.gov |

| Compound 13c | Metabotropic Glutamate Receptor 1 (mGluR1) | IC50 | 2.16 µM | jst.go.jp |

| Compound 12e | MCF-7 Breast Cancer Cell Line | IC50 | 5.71 μM | researchgate.net |

| Compound 7h | HCT116 Colon Cancer Cell Line | IC50 | 2.4 µM | researchgate.net |

| Compound 7i | HCT116 Colon Cancer Cell Line | IC50 | 5.2 µM | researchgate.net |

Modulation of Cellular Signaling Pathways

Quinoline derivatives exert their biological effects by modulating various intracellular signaling pathways that control cell proliferation, survival, and death. arabjchem.orgfrontiersin.org For example, quinoline-6-carboxamide derivatives that act as mGluR1 antagonists work by inhibiting the mobilization of intracellular calcium. jst.go.jp The stimulation of mGluR1 typically activates phospholipase C (PLC), which leads to an increase in intracellular calcium levels; the antagonists prevent this cascade. jst.go.jp

Ligands for the sigma-2 (σ2) receptor, such as certain quinolyl pyrazinamides, are known to induce cell death in tumors by modulating multiple signaling pathways, including those related to endoplasmic reticulum (ER) stress and the regulation of intracellular calcium homeostasis. nih.gov The activation of the hepatocyte growth factor (c-MET) kinase pathway, which is crucial for cell growth and division in several cancers, can also be influenced by quinoline compounds. arabjchem.org Furthermore, some polyphenolic compounds, which share structural similarities with certain quinoline derivatives, are known to affect the PI3K/Akt signaling pathway, which is central to cell survival and apoptosis. frontiersin.org

Interference with DNA Replication or Biosynthesis Pathways

A significant mechanism of action for many quinoline-based compounds is the disruption of DNA-related processes. researchgate.net Derivatives such as N-[(2-chlorophenyl)methyl]quinoline-2-carboxamide are thought to inhibit DNA synthesis by targeting bacterial enzymes like DNA gyrase and topoisomerase IV. evitachem.com Topoisomerases are vital enzymes that manage the topological state of DNA. Inhibitors of these enzymes, such as certain quinoline carboxamides, can function by stabilizing the complex formed between the enzyme and DNA. researchgate.net This action prevents the re-ligation of DNA strands that have been cleaved by the enzyme, leading to an accumulation of DNA breaks, which ultimately inhibits DNA replication and triggers cell death. researchgate.net

Additionally, some (E)-N-(2-aminophenyl)-2-styrylquinoline-4-carboxamide derivatives have been investigated as potential DNA intercalating agents, meaning they can insert themselves between the base pairs of DNA, disrupting its structure and function. researchgate.net

Computational Approaches in Biological Interaction Studies

Computational methods are indispensable tools in modern drug discovery for predicting and analyzing the interactions between small molecules and their biological targets. These in silico techniques, including molecular docking and bioinformatics analyses, provide valuable insights that guide the synthesis and experimental testing of new compounds.

Molecular Docking Simulations for Binding Mode Prediction and Target Identification

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nih.govdergipark.org.tr This method allows researchers to visualize potential binding modes and identify key amino acid residues involved in the interaction.

Docking studies have been extensively applied to quinoline carboxamide derivatives. For instance, simulations of 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one derivatives with the crystal structure of human topoisomerase II beta (PDB ID: 4G0U) revealed specific binding interactions. nih.govrsc.org The simulations showed that these compounds form hydrogen bonds with key residues such as LYS 505, GLN 778, and with DNA bases like DC 13. rsc.org The predicted binding affinities for these compounds ranged from -7.41 to -8.44 kcal/mol, indicating strong potential interactions with the target. rsc.org

In another study, 2,4-disubstituted quinoline derivatives were docked against the Mycobacterium tuberculosis receptor LipB. The binding affinities ranged widely, from -3.2 to -18.5 kcal/mol, with two compounds showing higher binding affinities (-15.4 and -18.5 kcal/mol) than the standard drug isoniazid (B1672263) (-14.6 kcal/mol). dergipark.org.tr These computational results highlight the potential of these derivatives as antitubercular agents and provide a structural basis for designing more potent analogs. nih.govdergipark.org.tr

Table 2: Molecular Docking Simulation Data for Quinoline Derivatives

| Compound Class | Target Protein (PDB ID) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 3-Heteroaryl-4-hydroxy-1-methylquinoline-2(1H)ones | Human Topoisomerase II beta (4G0U) | -7.41 to -8.44 | LYS 505, GLU 477, GLN 778, DC 13, DT9 | rsc.org |

| 2,4-Disubstituted Quinolines | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | Not specified | dergipark.org.tr |

| Quinoline Derivatives | DNA Gyrase | Up to -18.8 | Not specified | nih.gov |

Bioinformatics Tools for Activity Prediction

A variety of bioinformatics tools and databases are available to predict the biological activity and pharmacokinetic properties of chemical compounds based on their structure. biorxiv.org These in silico approaches help researchers prioritize which molecules to synthesize and test, saving time and resources. biorxiv.orgontosight.ai

Web services like PASS (Prediction of Activity Spectra for Substances) can estimate a wide range of biological activities for a given molecule. biorxiv.orgclick2drug.org Other tools such as SwissADME, PreADMET, and pkCSM are used to predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. biorxiv.org For target identification, platforms like ChemProt and SuperPred analyze chemical structures to predict their protein targets. click2drug.org More specialized tools like MolPredictX use in-house QSAR (Quantitative Structure-Activity Relationship) models to provide predictions against specific enzymes related to parasitic, viral, or bacterial diseases. bio.tools The use of these predictive models is a critical step in the early-stage research and development of compounds like N-methylquinoline-2-carboxamide and its derivatives. ontosight.ai

Structure-Activity Relationship (SAR) Investigations

Impact of Substituent Patterns on Biological Activity

The nature of the substituent group attached to the amide nitrogen of the quinoline-2-carboxamide core plays a critical role in determining the compound's biological profile. nih.govnih.gov Studies on a series of N-substituted quinoline-2-carboxamides have shown that lipophilicity and the electronic properties of the substituent are key determinants of activity. nih.gov

For instance, in antimycobacterial screening, the size and nature of the N-substituent directly impact the potency against Mycobacterium tuberculosis. nih.govnih.gov Compounds with bulky, lipophilic cycloalkyl groups have demonstrated significant activity. Specifically, N-cycloheptylquinoline-2-carboxamide and N-cyclohexylquinoline-2-carboxamide showed higher activity than the standard drug isoniazid. nih.govnih.gov The introduction of a phenylethyl group at the amide nitrogen also resulted in activity greater than the standard. nih.govnih.gov In contrast, other modifications can lead to activity against different mycobacterial species. nih.govnih.gov The potential activity of these compounds is directly associated with the effect of the substituent on the quinoline ring. rsc.org

The principle that substituent patterns dictate biological outcomes is broadly applicable to the quinoline carboxamide class. nih.govchula.ac.th For example, in a different series of quinoline-based compounds, introducing electron-poor aniline (B41778) groups, particularly those with an ortho-fluorine, was found to greatly improve potency and metabolic stability. nih.gov Similarly, studies on 2-(3-chlorophenyl) quinoline-4-carboxamide derivatives revealed that variations in substituents led to a range of anticancer activities. chula.ac.th

| Compound | N-Substituent | Observed Antimycobacterial Activity (vs. M. tuberculosis) |

|---|---|---|

| N-Cycloheptylquinoline-2-carboxamide | Cycloheptyl | Higher activity than isoniazid standard nih.govnih.gov |

| N-Cyclohexylquinoline-2-carboxamide | Cyclohexyl | Higher activity than isoniazid standard nih.govnih.gov |

| N-(2-Phenylethyl)quinoline-2-carboxamide | 2-Phenylethyl | Higher activity than isoniazid standard nih.govnih.gov |

Role of Intramolecular Hydrogen Bonds in Pharmacophore Conformation

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with biological targets, and this conformation can be stabilized by internal forces, such as intramolecular hydrogen bonds. researchgate.netnih.gov In derivatives of N-methylquinoline-2-carboxamide, the formation of an intramolecular hydrogen bond between the amide proton (N-H) and the nitrogen atom of the quinoline ring or an oxygen atom on a substituent can lock the molecule into a more rigid, planar conformation. nih.govnih.gov

A detailed analysis of N-methyl-quinoline-2-carboxamide 1-oxide confirmed the presence of a resonance-assisted N–H⋯O intramolecular hydrogen bond. nih.gov This bond creates a stable six-membered quasi-ring structure. nih.govresearchgate.net Computational studies have shown that this hydrogen bond is a decisive factor in the formation of the molecule's structural motif. nih.gov The energy associated with such bonds can be significant, ensuring that the planar conformation is retained not only in a crystalline state but also in solution, which is relevant for the molecule's interaction with a biological receptor. nih.gov The stability conferred by these hydrogen bonds is a key aspect of the pharmacophore, as it pre-organizes the molecule into a shape that is favorable for binding to its target. researchgate.net

Application as Biochemical Probes

The quinoline carboxamide scaffold is not only explored for therapeutic purposes but also for its utility in creating biochemical probes—tools used to study biological processes. nih.govmdpi.com Introducing various carboxamide groups into an 8-aminoquinoline (B160924) molecule is a recent trend to improve properties like water solubility and cell membrane permeability for these applications. mdpi.com

Derivatives of N-methylquinoline-2-carboxamide have been successfully developed as radioligands for non-invasive in vivo imaging with positron emission tomography (PET). nih.gov Specifically, novel quinoline-2-carboxamide derivatives were labeled with the positron-emitting isotope carbon-11. nih.gov These compounds, including N-[methyl-11C]-3-methyl-4-phenyl-N-(phenylmethyl)quinoline-2-carboxamide ([11C]4) and (+/-)-N-[methyl-11C]-3-methyl-N-(1-methylpropyl)-4-phenylquinoline-2-carboxamide ([11C]5), were designed as potential radioligands for visualizing peripheral benzodiazepine (B76468) receptors (PBR). nih.gov

In vivo studies demonstrated that these radiolabeled probes exhibit high specific binding to PBR in various organs. nih.gov The results suggest that these N-[11C]methylated quinoline-2-carboxamides are promising radioligands for imaging PBR with PET, providing a valuable tool for biochemical and medical research. nih.gov

Coordination Chemistry of N Methylquinoline 2 Carboxamide

Characterization of Coordination Compounds

X-ray Powder Diffraction for Solid-State Structure

X-ray Powder Diffraction (XRPD) is a powerful, non-destructive technique used to analyze the properties of crystalline materials. ucmerced.edu This method provides information on phase composition, crystal structure, and other material characteristics. ucmerced.edu The analysis of a crystalline powder with X-rays produces a distinct diffraction pattern, which serves as a "fingerprint" for the specific crystalline phase. ucmerced.eduiastate.edu

Table 1: General Information from X-ray Diffraction Data

| Parameter | Description | Significance |

| Diffraction Pattern | A plot of diffraction intensity versus the diffraction angle (2θ). | Unique "fingerprint" for a crystalline solid, used for identification. iastate.edu |

| Lattice Parameters | The dimensions and angles of the unit cell, the smallest repeating unit of a crystal. | Defines the geometry of the crystal lattice. |

| Space Group | Describes the symmetry elements of the crystal structure. | Provides insight into the arrangement of molecules in the solid state. |

| Phase Purity | The absence of diffraction peaks from other crystalline substances. | Confirms the sample is a single, pure crystalline phase. iastate.edu |

Metal-Ligand Interactions

The interaction of N-methylquinoline-2-carboxamide with metal ions is governed by the presence of multiple potential donor atoms: the quinoline (B57606) nitrogen, the amide oxygen, and the amide nitrogen.

Amide Deprotonation upon Coordination

The amide N-H proton is generally not acidic, with a high pKa value. nih.gov However, coordination of a metal ion can significantly lower this pKa, facilitating deprotonation at relatively low pH values. nih.gov This phenomenon is particularly well-documented for metal ions such as Cu(II) and Ni(II). nih.gov Upon deprotonation, the amide nitrogen becomes a potent donor atom. nih.govmdpi.com In the context of quinoline-based amide ligands, deprotonation has been observed in the formation of various metal complexes, leading to the coordination of the deprotonated amide nitrogen. mdpi.comscispace.com For N-methylquinoline-2-carboxamide, it is anticipated that upon coordination with suitable metal ions, the amide proton can be removed, leading to a deprotonated amide ligand that can act as a bidentate or tridentate chelator. mdpi.comsci-hub.se

Oxygen versus Nitrogen Coordination of the Amide Group

Amides can coordinate to metal ions through either the carbonyl oxygen or the amide nitrogen. rsc.org In its neutral form, the amide group of N-methylquinoline-2-carboxamide is expected to coordinate to metal ions primarily through the carbonyl oxygen atom, which is the more basic site. hbni.ac.in This O-coordination is common for amide ligands when they are not deprotonated. rsc.org

However, upon deprotonation of the amide N-H group, coordination typically shifts to the amide nitrogen. rsc.org This change in coordination mode is a crucial aspect of the coordination chemistry of amide-containing ligands. Therefore, for N-methylquinoline-2-carboxamide, a neutral ligand would likely be O-bound, while the deprotonated ligand would be N-bound, often in a chelating fashion involving the quinoline nitrogen.

Table 2: Coordination Modes of the Amide Group

| Ligand State | Coordinating Atom | Typical Metal Ions | Resulting Complex |

| Neutral | Carbonyl Oxygen | Most transition metals | [M(L)n] |

| Deprotonated | Amide Nitrogen | Cu(II), Ni(II), Pd(II) | [M(L-H)n] |

Role of Nitrogen Atoms in Conjugation with Metal Orbitals

The nitrogen atom of the quinoline ring in N-methylquinoline-2-carboxamide plays a crucial role in its coordination chemistry. This nitrogen atom facilitates nucleophilic substitution and can conjugate with the d-orbitals of a coordinated metal ion. researchgate.net This interaction is fundamental to the electronic properties of the resulting metal complexes. The delocalization of electrons between the ligand's π-system and the metal's orbitals can influence the stability, reactivity, and spectroscopic properties of the complex.

Formation of Polymeric Coordination Structures

Coordination polymers are extended structures formed by the self-assembly of metal ions and organic ligands. ontosight.ai Ligands containing multiple distinct binding sites, such as N-methylquinoline-2-carboxamide, are excellent candidates for the construction of coordination polymers. mdpi.commdpi.comrsc.orgnih.gov The quinoline nitrogen and the carboxamide group can bridge different metal centers, leading to the formation of one-, two-, or three-dimensional networks. mdpi.commdpi.comrsc.orgnih.gov

The formation of such polymeric structures is influenced by several factors, including the coordination geometry of the metal ion, the nature of the solvent, and the presence of counter-ions. For instance, related quinoline-based ligands have been shown to form a variety of coordination polymers with diverse topologies. mdpi.comrsc.org It is therefore highly probable that N-methylquinoline-2-carboxamide can act as a versatile building block for the synthesis of novel coordination polymers with potentially interesting properties in areas such as catalysis and materials science. ontosight.ai

Influence of Steric and Electronic Effects on Complex Properties

The properties of metal complexes derived from N-methylquinoline-2-carboxamide are significantly influenced by both steric and electronic effects.

Steric Effects: The methyl group on the amide nitrogen introduces steric hindrance that can affect the coordination environment around the metal center. hbni.ac.innih.gov This steric bulk can influence the stability of the resulting complexes, favor certain coordination geometries over others, and potentially impact the ability of the ligand to form polymeric structures. hbni.ac.innih.gov

Electronic Effects: The electronic properties of the quinoline ring and the carboxamide group are critical in determining the nature of the metal-ligand bond. researchgate.netrsc.org The electron-donating or -withdrawing nature of the ligand can be fine-tuned by substituents on the quinoline ring, which in turn affects the electron density at the coordinating nitrogen and oxygen atoms. These electronic effects have a direct impact on the stability, redox potential, and spectroscopic properties of the metal complexes. rsc.orgacs.orgmdpi.com For example, the dipole moment of the N-methylquinoline-2-carboxamide chromophore has been calculated, providing insight into its electronic distribution and potential for electrostatic interactions in larger assemblies.

Research Applications of Quinoline Carboxamide Metal Complexes

Catalysis: There is a lack of specific studies detailing the use of N-methylquinoline-2-carboxamide metal complexes as catalysts. While quinoline derivatives, in general, are known to form catalytically active metal complexes for various organic transformations, research pinpointing the catalytic activity of complexes derived from this particular ligand is not apparent.

Materials Science: Similarly, the application of N-methylquinoline-2-carboxamide metal complexes in materials science, for purposes such as the development of novel luminescent materials, sensors, or functional polymers, is not documented in the available literature. Research in this area appears to be focused on other substituted quinoline carboxamides.

Biological Systems: While several patents mention N-methylquinoline-2-carboxamide within extensive lists of compounds with potential biological activity, specific studies on the biological evaluation of its metal complexes are absent. The broader family of quinoline derivatives has been investigated for antimicrobial and anticancer properties; however, the contribution and effect of metal coordination with the N-methylquinoline-2-carboxamide ligand in biological systems have not been a subject of focused investigation. One study on the thermal degradation of various nitrogen-containing polymers included N-methylquinoline-2-carboxamide, but this does not pertain to its coordination chemistry or biological applications.

Due to the limited availability of specific research data, the creation of detailed data tables and an in-depth discussion of research findings for N-methylquinoline-2-carboxamide metal complexes is not feasible at this time. The scientific community's exploration into the potential of this specific ligand in coordination chemistry and its applications appears to be an area ripe for future investigation.

Emerging Research Directions and Methodological Innovations for N Methylquinoline 2 Carboxamide

Development of Novel Synthetic Routes

The synthesis of quinoline (B57606) derivatives, including N-methylquinoline-2-carboxamide, is an active area of research, driven by their diverse biological activities. brieflands.com Traditional methods for creating quinoline ring systems are being supplemented by novel approaches that offer improved yields, reduced reaction times, and more environmentally friendly conditions. scispace.com

One established method for synthesizing quinoline-2-carboxamides involves the reaction of quinoline-2-carboxylic acid with an appropriate amine. For instance, N-[(2-methylphenyl)methyl]quinoline-2-carboxamide can be synthesized by reacting quinoline-2-carboxylic acid with 2-methylbenzylamine. Industrial production is increasingly moving towards transition metal-catalyzed reactions and metal-free ionic liquid-mediated reactions to enhance efficiency and sustainability.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinoline derivatives. lew.ro Compared to conventional heating, microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes and significantly improve yields. lew.ro For example, the synthesis of N-oxide derivatives of quinoline carboxamides saw yields increase from 38-67% with conventional heating to 57-84% with microwave assistance. lew.ro

Researchers are also exploring one-pot, multi-component reactions to synthesize complex quinoline-3-carboxamide (B1254982) derivatives in a single step. nih.govrsc.org One such strategy involves the reaction of 2-cyano-N-methylacetamide, arylglyoxals, and arylamines in the presence of thiamine (B1217682) hydrochloride as a catalyst in water. nih.govrsc.org This approach utilizes a cascade of reactions (Knoevenagel, Michael addition, and cyclization) to build the substituted quinoline core. nih.govrsc.org

Furthermore, the development of novel synthetic routes for quinoline derivatives is crucial for accessing new chemical space and creating libraries of compounds for biological screening. scispace.comchula.ac.th The Skraup synthesis, a classic method, is still employed and can be adapted for specific targets, such as the selective synthesis of 7-methyl-8-nitroquinoline. brieflands.com

Table 1: Comparison of Synthetic Methods for Quinoline Derivatives

| Method | Key Features | Advantages | Disadvantages |

| Amidation of Quinoline-2-carboxylic Acid | Reaction with an amine. | Straightforward for specific amide derivatives. | May require harsh conditions or coupling agents. scispace.com |

| Transition Metal-Catalyzed Reactions | Use of metal catalysts (e.g., Palladium). acs.org | High efficiency and selectivity. acs.org | Catalyst cost and removal can be issues. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat the reaction. lew.ro | Drastically reduced reaction times and improved yields. lew.ro | Requires specialized equipment. |

| One-Pot Multi-Component Reactions | Combining multiple reactants in a single vessel. nih.govrsc.org | High efficiency, atom economy, and operational simplicity. nih.govrsc.org | Optimization of reaction conditions can be complex. |

| Skraup Synthesis | Reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. brieflands.com | A classic and versatile method for quinoline synthesis. | Can produce mixtures of isomers. brieflands.com |

Integration of Advanced Spectroscopic Techniques for In-Situ Studies

Advanced spectroscopic techniques are proving indispensable for the in-situ analysis of chemical reactions and the characterization of complex molecular structures, including N-methylquinoline-2-carboxamide and its derivatives. These methods provide real-time insights into reaction mechanisms and the transient species involved. rsc.orgrsc.org

In-situ NMR and IR spectroscopy are particularly powerful for studying homogeneous catalysis, such as the palladium-catalyzed alkoxycarbonylation of alkenes, a reaction type relevant to the synthesis of quinoline derivatives. rsc.org These techniques allow for the identification of catalyst resting states and reaction intermediates under actual catalytic conditions. rsc.org For example, in the presence of specific ligands, palladium(II) complexes have been characterized in solution, revealing the coordination environment of the metal center. rsc.org

Raman spectroscopy is another valuable tool for in-situ studies, especially for probing catalyst surfaces and reaction intermediates in real-time. rsc.org While the provided search results focus on CO2 reduction, the principles are broadly applicable to understanding the interaction of molecules like N-methylquinoline-2-carboxamide with catalytic surfaces.

The combination of experimental spectroscopic data with computational methods is a growing trend. For instance, theoretical calculations are used to simulate and interpret experimental spectra, such as IR and NMR, providing a deeper understanding of the molecular structures and vibrational modes. rsc.orgresearchgate.net This synergy is crucial for accurately assigning spectral features and elucidating complex structural details. rsc.org

Advancements in Computational Modeling for Predictive Research